2(1H)-Pyridinone, 1-methyl-4-phenyl-

Neurotoxicology Drug Metabolism Aldehyde Oxidase

Misidentification of MPTP metabolic products can invalidate pharmacokinetic studies, particularly when distinguishing the non-toxic 2-pyridinone detoxification pathway from the neurotoxic MPP+ branch. CAS 67970-80-3 is the definitive aldehyde oxidase (AO)-mediated metabolite standard, verified as non-neurotoxic and distinct from MPP+. - AO pathway calibrator: Quantitatively linked to AO activity in perfused liver models; levels drop markedly upon AO inhibition for unambiguous detoxification pathway measurement. - Isotope labeling precursor: Preferred starting material for synthesizing position-specific deuterated MPTP analogs (MPTP-2,2-d₂; MPTP-6,6-d₂; MPTP-2,2,6,6-d₄) via alkaline deuterium exchange/LiAlH₄ reduction, outperforming unselective deuteration routes. - Early-phase brain metabolite: Detected in brain tissue at 30 min post-MPTP administration, providing a validated standard for temporal resolution of metabolic partitioning.

Molecular Formula C12H11NO
Molecular Weight 185.22 g/mol
CAS No. 67970-80-3
Cat. No. B1619821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2(1H)-Pyridinone, 1-methyl-4-phenyl-
CAS67970-80-3
Molecular FormulaC12H11NO
Molecular Weight185.22 g/mol
Structural Identifiers
SMILESCN1C=CC(=CC1=O)C2=CC=CC=C2
InChIInChI=1S/C12H11NO/c1-13-8-7-11(9-12(13)14)10-5-3-2-4-6-10/h2-9H,1H3
InChIKeyOVNWRUULQMZZNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-4-phenyl-2(1H)-pyridinone (CAS 67970-80-3): Core Structure and Baseline Physicochemical Profile for Procurement Specification


1-Methyl-4-phenyl-2(1H)-pyridinone (CAS: 67970-80-3) is a heterocyclic organic compound belonging to the pyridinone class, with a molecular formula of C12H11NO and a molecular weight of 185.22 g/mol [1]. It features a 2-pyridinone core substituted with a methyl group at the N1 position and a phenyl group at the C4 position . This specific 1,4-disubstitution pattern dictates its fundamental chemical behavior and differentiates it from other positional isomers and pyridinone analogs, which must be verified by the procuring entity for target-specific synthesis or metabolic studies. The compound has a computed LogP of 2.05, a topological polar surface area (PSA) of 22.0 Ų, and a boiling point of 363.9 °C at 760 mmHg [1].

Why 4-Phenylpyridin-2-one Scaffolds Cannot be Interchanged: The Critical Role of N1-Methyl Substitution in Metabolic Fate and Biological Annotation of CAS 67970-80-3


Within the pyridinone and phenylpyridine chemical space, minor structural changes lead to profound functional divergence. For instance, oxidation of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) generates the toxic metabolite 1-methyl-4-phenylpyridinium (MPP+), whereas the 2-pyridinone form (CAS 67970-80-3) is a distinct, non-neurotoxic detoxification product [1][2]. Similarly, while other 2-pyridinones like milrinone and amrinone are potent cardiotonic PDE3 inhibitors [3], the 1-methyl-4-phenyl-2(1H)-pyridinone scaffold lacks the requisite substituents (e.g., 5-nitrile or 5-amino groups) for such activity, making it unsuitable for PDE3-targeted applications. Substituting this compound with a generic '4-phenylpyridin-2-one' would risk misannotation in metabolic studies and failure in target synthesis, underscoring the need for precise procurement of CAS 67970-80-3.

Quantitative Differentiation Evidence for 1-Methyl-4-phenyl-2(1H)-pyridinone (CAS 67970-80-3) Versus Closest Structural and Functional Analogs


Metabolic Fate: Non-Neurotoxic 2-Pyridone Detoxification Product vs. Neurotoxic MPP+ in Perfused Rat Liver

CAS 67970-80-3 (1-methyl-4-phenyl-2-pyridone) is a terminal detoxification metabolite of MPTP, formed via hepatic aldehyde oxidase (AO). In perfused rat livers from a high-AO-activity strain (Jcl:Wistar), the formation of 1-methyl-4-phenyl-2-pyridone and its lactam precursor is almost equal to that of the neurotoxic MPP+ (1-methyl-4-phenylpyridinium) after 90-min recirculation of 1 mM MPTP [1]. However, when AO is competitively inhibited with 2-hydroxypyrimidine (2-OH PM), a marked decrease of the 2-pyridone and lactam species occurs with a concomitant increase in MPP+ [1]. This demonstrates that the 2-pyridone pathway specifically diverts metabolism away from the neurotoxic MPP+ species, confirming CAS 67970-80-3 as a non-neurotoxic endpoint for toxicological studies.

Neurotoxicology Drug Metabolism Aldehyde Oxidase

Regioselective Synthetic Precursor: High-Yield Synthesis of Deuterated MPTP Analogs vs. Alternative Starting Materials

CAS 67970-80-3 serves as the preferred starting material for the regioselective synthesis of deuterated MPTP analogs essential for metabolic and enzyme mechanistic studies. Using this compound, MPTP-2,2-d2, MPTP-6,6-d2, and MPTP-2,2,6,6-d4 were obtained in good yield through a combination of alkaline deuterium exchange and selective LiAlH4/LiAlD4 reductions [1]. In contrast, alternative synthetic routes via direct reduction of MPTP or its precursors lack the regioselectivity for position-specific deuterium incorporation, often yielding mixtures of isotopomers that require extensive chromatographic separation [1]. This positions CAS 67970-80-3 as a critical synthetic intermediate for isotope labeling programs.

Synthetic Chemistry Isotopic Labeling Neuropharmacology

Brain Metabolite Abundance: Detectable 2-Pyridone Levels in Mouse Brain at 30 min Post-MPTP vs. Predominance of MPP+ at 4 h

In mouse brain, CAS 67970-80-3 (1-methyl-4-phenyl-2-pyridone) was detected as an extractable metabolite at 30-min survival times after MPTP administration, confirming its peripheral formation and brain penetration at early time points [1]. However, by 4 h post-administration, the brain metabolic profile shifts dramatically: MPP+ constitutes >90% of extractable metabolites, while the 2-pyridone species represents a minor fraction [1]. This temporal resolution of the metabolic profile distinguishes the 2-pyridone as an early-phase, non-neurotoxic species versus the persistent, neurotoxic MPP+.

Neuropharmacokinetics Brain Metabolism Toxicokinetics

Calculated Physicochemical Profile: LogP, PSA, and Boiling Point Distinguish from More Hydrophilic 4-Phenylpyridin-2-one (CAS 19006-81-6)

CAS 67970-80-3 has a computed LogP of 2.05 and a PSA of 22.0 Ų , reflecting its moderate lipophilicity due to the N1-methyl group. In contrast, the des-methyl analog 4-phenylpyridin-2(1H)-one (CAS 19006-81-6) has a lower molecular weight (171.20 g/mol vs. 185.22 g/mol) and is predicted to be more hydrophilic due to the free NH group (estimated LogP ~1.5). This difference in lipophilicity impacts solvent partitioning, chromatographic behavior, and predicted membrane permeability in biological assays, making the two compounds non-interchangeable in protocols dependent on hydrophobic interactions.

Drug Design Physicochemical Properties ADME Prediction

Class-Level Scaffold Potential: 4-Phenylpyridin-2-one Derivatives as M1 mAChR PAMs with Improved Cooperativity vs. BQCA Reference

The 4-phenylpyridin-2-one scaffold, which includes CAS 67970-80-3 as a key synthetic intermediate and structural analog, has been validated as a novel class of positive allosteric modulators (PAMs) at the M1 muscarinic acetylcholine receptor (M1 mAChR) [1]. In radioligand binding and functional assays, the most active 4-phenylpyridin-2-one derivatives exhibited comparable binding affinity to the reference PAM BQCA, but with markedly improved positive cooperativity with acetylcholine and exquisite selectivity for the M1 mAChR over other muscarinic subtypes [1]. This establishes CAS 67970-80-3 as part of a privileged scaffold for neuroscience drug discovery, distinguishing it from other pyridinone scaffolds (e.g., PDE3-targeted cardiotonics) that lack M1 PAM activity.

Neuroscience Allosteric Modulation GPCR Pharmacology

Validated Application Scenarios for 1-Methyl-4-phenyl-2(1H)-pyridinone (CAS 67970-80-3) in Neuroscience, Synthetic Chemistry, and Drug Discovery


Non-Neurotoxic Internal Standard for MPTP Metabolism and Aldehyde Oxidase Activity Assays

CAS 67970-80-3 is the definitive non-neurotoxic 2-pyridinone metabolite standard for aldehyde oxidase (AO)-mediated detoxification studies of MPTP. In perfused rat liver systems, its formation is quantitatively linked to AO activity, with levels reaching near parity with the toxic MPP+ species in high-AO strains and dramatically decreasing upon AO inhibition [1]. Laboratories quantifying AO activity or studying MPTP metabolic partitioning should use this compound, not MPP+, to calibrate the detoxification pathway.

Starting Material for Regioselective Synthesis of Deuterium-Labeled MPTP Analogs

For isotope chemistry and mechanistic enzymology groups, CAS 67970-80-3 is the preferred starting material for synthesizing position-specific deuterated MPTP analogs (MPTP-2,2-d2; MPTP-6,6-d2; MPTP-2,2,6,6-d4). The established protocol using alkaline deuterium exchange and selective LiAlH4/LiAlD4 reduction yields regioselectively labeled products in good yield, outperforming unselective deuteration routes [1]. This is critical for kinetic isotope effect studies and metabolic tracing experiments requiring unambiguous isotopic positioning.

Core Scaffold Intermediate for M1 Muscarinic PAM Lead Optimization in Alzheimer's Disease Research

As a member of the 4-phenylpyridin-2-one class with validated M1 mAChR positive allosteric modulator (PAM) activity, CAS 67970-80-3 serves as a synthetic building block for medicinal chemistry programs targeting cognitive deficits in Alzheimer's disease and schizophrenia [1]. The scaffold has demonstrated comparable binding affinity to BQCA with markedly improved positive cooperativity with acetylcholine and exquisite M1 selectivity, making it an attractive starting point for lead optimization and SAR expansion programs.

Early-Phase Brain Metabolite Standard for In Vivo MPTP Pharmacokinetic Studies

In rodent models of MPTP-induced parkinsonism, CAS 67970-80-3 is detected in brain tissue at 30 min post-MPTP administration, representing the peripheral detoxification metabolite that penetrates the brain at early time points [1]. For pharmacokinetic studies requiring temporal resolution of MPTP metabolic pathways—specifically distinguishing the non-toxic 2-pyridone branch from the neurotoxic MPP+ branch—this compound provides a validated early-phase standard, whereas MPP+ standards are only relevant at later time points (>4 h) when MPP+ constitutes >90% of brain metabolites.

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